4-(4-ethoxy-3-methylbenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one
CAS No.:
Cat. No.: VC15632272
Molecular Formula: C27H31FN2O5
Molecular Weight: 482.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H31FN2O5 |
|---|---|
| Molecular Weight | 482.5 g/mol |
| IUPAC Name | (4E)-4-[(4-ethoxy-3-methylphenyl)-hydroxymethylidene]-5-(2-fluorophenyl)-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione |
| Standard InChI | InChI=1S/C27H31FN2O5/c1-3-35-22-10-9-19(17-18(22)2)25(31)23-24(20-7-4-5-8-21(20)28)30(27(33)26(23)32)12-6-11-29-13-15-34-16-14-29/h4-5,7-10,17,24,31H,3,6,11-16H2,1-2H3/b25-23+ |
| Standard InChI Key | LXOQZAQRNFJDOT-WJTDDFOZSA-N |
| Isomeric SMILES | CCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=CC=C4F)/O)C |
| Canonical SMILES | CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=CC=C4F)O)C |
Introduction
4-(4-ethoxy-3-methylbenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic molecule with a molecular formula of CHFNO and a molecular weight of approximately 468.53 g/mol. This compound features a pyrrolidine core and includes various functional groups such as an ethoxy group, a fluorophenyl moiety, and a morpholine ring, which contribute to its unique chemical properties and potential biological activities.
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions. The detailed synthetic pathway can vary based on the desired purity and yield of the final product. Modifications to the compound's structure are crucial for enhancing its biological activity or creating derivatives for further study.
Biological Activities and Potential Applications
This compound has been explored for its potential as an antitumor agent, showing promise in inhibiting specific cancer cell lines. The structural components, such as the fluorophenyl and morpholine groups, are known to enhance binding affinity to biological targets, potentially leading to effective therapeutic agents against various diseases.
| Biological Activity | Potential Application |
|---|---|
| Antitumor Activity | Cancer Treatment |
| Enzyme/Receptor Interactions | Therapeutic Agent Development |
Interaction Studies
Interaction studies often involve assessing the binding affinity of this compound to various biological targets, such as enzymes or receptors. Techniques like molecular docking simulations and surface plasmon resonance can provide insights into how well this compound interacts with target proteins, which is essential for elucidating its mechanism of action and optimizing its efficacy as a therapeutic agent.
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